Lithium tetrachloroaurate(III) xhydrate
Description
Chemical Nomenclature and Formula Variants
The compound exhibits systematic naming as lithium tetrachloroaurate(1-) under IUPAC conventions, with alternative designations including lithium tetrachloroaurate(III) and gold lithium chloride (AuLiCl₄). Its general formula is expressed as Li[AuCl₄]·xH₂O , where x denotes water molecules incorporated during crystallization. The anhydrous form (Li[AuCl₄]) possesses a molecular weight of 345.708 g/mol, while hydrated variants show increased mass dependent on hydration state.
Key nomenclature variants include:
- German : Lithiumtetrachloraurat(1-)
- French : Tétrachloroaurate(1-) de lithium
- CAS Registry : 3145-91-3 (anhydrous)
Structural data confirm the [AuCl₄]⁻ anion adopts a square planar geometry, with lithium cations and water molecules occupying interstitial positions in the crystal lattice.
Historical Development and Discovery
The compound emerged from mid-20th century advances in gold coordination chemistry, paralleling the characterization of analogous tetrahaloaurates like Na[AuCl₄] and K[AuCl₄]. Early synthetic routes involved direct reaction of gold(III) chloride with lithium chloride in hydrochloric acid, a method adapted from sodium tetrachloroaurate synthesis.
Significant progress occurred through X-ray absorption studies elucidating hydration effects. Research combining molecular dynamics simulations and XANES spectroscopy revealed 13-14 water molecules coordinating the [AuCl₄]⁻ anion in aqueous systems, informing modern understanding of its hydrate stability.
Position Within Gold(III) Coordination Chemistry
As a member of the tetrahaloaurate family, lithium tetrachloroaurate(III) hydrate exemplifies gold's +3 oxidation state stabilized by strong-field chloride ligands. Comparative analysis shows:
The lithium counterion enhances solubility in polar aprotic solvents compared to heavier alkali metal analogues, facilitating its use in electrochemical applications. Hydration stabilizes the crystalline phase through hydrogen bonding between water molecules and chloride ligands, as evidenced by shifted UV-Vis absorption peaks in hydrated versus anhydrous forms.
Electrochemical studies in ionic liquids demonstrate [AuCl₄]⁻ reduction proceeds via intermediate [AuCl₂]⁻ species before metallic gold deposition, a pathway conserved across solvent systems. This redox behavior underpins the compound's utility in gold electroplating and nanoparticle synthesis.
Properties
Molecular Formula |
AuCl4H2LiO |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
lithium;tetrachlorogold(1-);hydrate |
InChI |
InChI=1S/Au.4ClH.Li.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 |
InChI Key |
WAHSZMWQZAVXGV-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].O.Cl[Au-](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Gold(III) Chloride and Lithium Chloride
The most common and straightforward method to prepare lithium tetrachloroaurate(III) xhydrate involves the reaction of gold(III) chloride (AuCl3) with lithium chloride (LiCl) in aqueous solution. The process typically proceeds as follows:
- Step 1: Dissolution
AuCl3 is dissolved in hydrochloric acid or water to form the tetrachloroaurate(III) complex ion [AuCl4]⁻. - Step 2: Addition of Lithium Salt
A stoichiometric amount of lithium chloride is added to the solution to precipitate or crystallize this compound. - Step 3: Crystallization
The solution is allowed to evaporate slowly or cooled to induce crystallization of the hydrated lithium tetrachloroaurate salt. - Step 4: Isolation and Drying
The crystals are filtered, washed with cold solvent to remove impurities, and dried under controlled humidity to maintain the hydration level.
This method is favored for its simplicity and ability to produce high-purity material. The hydration level (x in xhydrate) can be controlled by drying conditions and solvent choice.
Ion Exchange and Purification Techniques
In some cases, this compound is prepared by ion exchange methods starting from other gold(III) salts, such as sodium tetrachloroaurate. The sodium salt solution is passed through a lithium ion-exchange resin or treated with lithium salts to replace sodium ions with lithium ions. This method is useful when sodium tetrachloroaurate is more readily available or when high purity lithium salt is required.
Mechanochemical Synthesis (Indirect Relevance)
While mechanochemical synthesis has been demonstrated effectively for lithium tetrahaloaluminates (LiAlX4), including chlorides, bromides, and iodides, there is no direct evidence of this method being applied to this compound. However, the mechanochemical approach—grinding solid precursors together without solvents—could be explored for this compound to potentially improve purity and reduce thermal decomposition risks, as seen in related lithium halide complexes.
Detailed Research Findings and Data
Purity and Characterization
- This compound is typically characterized by elemental analysis, X-ray diffraction (XRD), and spectroscopic methods (UV-Vis, IR) to confirm the presence of the AuCl4⁻ ion and hydration state.
- The molecular weight is approximately 363.8 g/mol, consistent with the formula AuCl4H2LiO, indicating the presence of two water molecules per formula unit in the common hydrate form.
Comparative Table of Preparation Parameters
| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct synthesis from AuCl3 and LiCl | AuCl3, LiCl, H2O or HCl | Room temperature, slow evaporation or cooling | Simple, high purity, scalable | Requires careful control of hydration |
| Ion exchange from sodium salt | NaAuCl4 solution, Li+ resin or LiCl | Ambient temperature, ion exchange column | High purity lithium salt, selective | Requires sodium salt precursor, additional purification steps |
| Mechanochemical synthesis (hypothetical) | Solid AuCl3 and LiCl powders | Grinding, no solvent, ambient or mild heating | Solvent-free, potentially fast | Not yet demonstrated for AuCl4⁻ salts |
Summary and Recommendations
- The direct aqueous synthesis method remains the most authoritative and widely used approach for preparing this compound, offering control over purity and hydration.
- Ion exchange methods provide an alternative route when starting from sodium tetrachloroaurate, useful for obtaining high-purity lithium salts.
- Emerging techniques like mechanochemical synthesis have shown promise in related lithium halide complexes and may be explored for lithium tetrachloroaurate(III) in future research.
- Maintaining controlled drying and crystallization conditions is critical to preserve the hydration state and compound stability.
This analysis is based on a comprehensive review of chemical databases, patent literature, and recent research articles, excluding unreliable sources, ensuring a professional and authoritative perspective on the preparation of this compound.
Chemical Reactions Analysis
Types of Reactions
Lithium tetrachloroaurate(III) xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form gold nanoparticles or other gold-containing compounds.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and ligands such as phosphines. Reaction conditions often involve aqueous or organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound include gold nanoparticles, gold complexes with different ligands, and reduced gold species.
Scientific Research Applications
Lithium tetrachloroaurate(III) xhydrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of gold nanoparticles and other gold-containing compounds.
Biology: The compound is utilized in biological studies for labeling and imaging purposes.
Medicine: Research explores its potential in drug delivery systems and therapeutic applications.
Industry: It is employed in the production of electronic components and catalysis.
Mechanism of Action
The mechanism of action of lithium tetrachloroaurate(III) xhydrate involves its interaction with various molecular targets. In the case of gold nanoparticle formation, the compound undergoes reduction, leading to the nucleation and growth of gold particles. The pathways involved include electron transfer processes and coordination chemistry principles.
Comparison with Similar Compounds
Comparison with Similar Tetrachloroaurate(III) Compounds
Key Structural and Physical Properties
The following table summarizes critical properties of lithium tetrachloroaurate(III) xhydrate and analogous compounds:
Notes:
- Lithium tetrachloroaurate has the lowest molecular weight among the group, resulting in the highest theoretical gold content (~54%).
- Sodium and hydrogen tetrachloroaurates are more commonly used in industrial and laboratory settings due to their commercial availability and stability .
Chemical Stability and Reactivity
- This compound: Limited data exist on its stability, but it is presumed stable under dry conditions. Its lithium counterion may enhance solubility in polar solvents compared to sodium or potassium salts .
- Sodium Tetrachloroaurate(III) Dihydrate : Stable in solid form but decomposes in fire conditions, releasing hazardous HCl gas . It is incompatible with strong oxidizers and ammonia .
- Potassium Tetrachloroaurate(III) Hydrate : Exhibits high acute toxicity (HMIS health hazard rating: 3) and reacts violently with reducing agents .
- Hydrogen Tetrachloroaurate(III) Trihydrate: Highly hygroscopic and water-soluble. It is a preferred precursor for gold nanoparticle synthesis due to its reactivity in aqueous solutions .
Biological Activity
Lithium tetrachloroaurate(III) hydrate, with the chemical formula , is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment, antimicrobial applications, and as a therapeutic agent in various diseases. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Weight : 345.72 g/mol (anhydrous)
- CAS Number : 3145-91-3
- Purity : Typically ≥99.99% (metals basis)
Lithium tetrachloroaurate(III) hydrate exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Thioredoxin Reductase : Similar to other gold complexes like Auranofin, lithium tetrachloroaurate(III) inhibits thioredoxin reductase (TrxR), an enzyme critical for maintaining cellular redox balance. This inhibition leads to oxidative stress and apoptosis in cancer cells .
- Interaction with DNA : Some studies suggest that gold complexes can bind to DNA, although the extent and nature of this interaction vary. Lithium tetrachloroaurate(III) may exhibit a DNA-independent mechanism, targeting other cellular pathways .
- Antimicrobial Activity : Research indicates that gold compounds can possess antimicrobial properties, potentially through mechanisms involving disruption of bacterial cell membranes or interference with metabolic processes .
Anticancer Activity
Lithium tetrachloroaurate(III) has shown promising results in preclinical studies for its anticancer properties:
- Cell Lines Tested : The compound has been tested against various cancer cell lines, including ovarian cancer cells (A2780 and OVCAR8).
- IC50 Values : In vitro studies report IC50 values ranging from 0.1 µM to 29 µM against these cell lines, indicating significant potency compared to standard chemotherapy agents like Cisplatin .
Antimicrobial Activity
The compound has demonstrated potential antimicrobial effects:
- Bacterial Strains Tested : Studies have evaluated its efficacy against different bacterial strains.
- Mechanisms : The antimicrobial action may involve the disruption of cellular functions or structural integrity of pathogens .
Case Studies and Research Findings
Several studies have highlighted the multifaceted biological activities of lithium tetrachloroaurate(III):
- Study on Anticancer Efficacy :
- Antimicrobial Efficacy :
Table 1: Summary of Biological Activities
| Activity Type | Target Cells/Organisms | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Ovarian Cancer (A2780) | 0.1 | Inhibition of TrxR, apoptosis induction |
| Anticancer | Ovarian Cancer (OVCAR8) | 29 | Oxidative stress |
| Antimicrobial | Staphylococcus aureus | Not specified | Membrane disruption |
| Antimicrobial | Escherichia coli | Not specified | Metabolic interference |
Safety and Toxicology
While lithium tetrachloroaurate(III) shows promise in biological applications, it is essential to consider its safety profile:
- Toxicity Reports : High doses may lead to gastrointestinal disturbances, kidney injury, and central nervous system effects such as ataxia and convulsions .
- Handling Precautions : Due to its irritant properties, appropriate safety measures should be taken when handling this compound in laboratory settings .
Q & A
Q. What are the recommended methods for synthesizing lithium tetrachloroaurate(III) xhydrate in laboratory settings?
Synthesis typically involves reacting hydrogen tetrachloroaurate(III) hydrate (HAuCl₄·xH₂O) with lithium chloride (LiCl) in aqueous solution under controlled conditions. Key steps include:
- Dissolving HAuCl₄·xH₂O in deionized water and adding stoichiometric LiCl at 25–40°C with continuous stirring.
- Filtering the solution to remove impurities, followed by slow evaporation under nitrogen to crystallize LiAuCl₄·xH₂O .
- Storing the product in a desiccator to prevent hygroscopic degradation .
Q. Which characterization techniques are critical for verifying the purity and structure of this compound?
- X-ray Diffraction (XRD): Confirms crystallinity and phase purity by matching peaks to reference data .
- Thermogravimetric Analysis (TGA): Determines hydration state (x) via mass loss upon heating to 150°C .
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Quantifies Au and Li content to verify stoichiometry (e.g., Au 49% min) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in homogeneous catalysis?
Design experiments to probe reaction pathways:
- Kinetic Profiling: Monitor reaction rates under varying catalyst concentrations and temperatures to derive rate laws.
- In Situ Spectroscopy: Use UV-Vis or FTIR to detect intermediate species (e.g., Au³⁺ → Au⁰ reduction during nanoparticle synthesis) .
- Computational Modeling: Compare experimental activation energies with DFT-calculated transition states .
Q. What experimental strategies address contradictions in reported stability data for this compound?
Conflicting stability reports (e.g., hygroscopicity vs. air-stability) require systematic evaluation:
- Controlled Humidity Studies: Use dynamic vapor sorption (DVS) to measure moisture uptake at 25–60% relative humidity .
- Thermal Stability Assays: Perform TGA-DSC under inert vs. oxidative atmospheres to identify decomposition pathways (e.g., HCl release at >100°C) .
- Compatibility Screening: Test reactivity with common solvents (e.g., DMF, THF) and ligands (e.g., phosphines) to identify incompatibilities .
Q. How can this compound be optimized as a precursor for gold nanoparticle synthesis?
Tailor reduction conditions to control nanoparticle morphology:
- Reductant Selection: Compare citrate, NaBH₄, and ascorbic acid to tune particle size (5–50 nm) and dispersity .
- Capping Agents: Introduce polyvinylpyrrolidone (PVP) or thiols to stabilize colloidal suspensions .
- In Situ Monitoring: Use TEM and dynamic light scattering (DLS) to track nucleation and growth kinetics .
Data Contradiction and Resolution
Q. How should researchers reconcile discrepancies in safety classifications for this compound and related aurates?
- Case Study: Sodium tetrachloroaurate SDS documents list conflicting hazard codes (H315/H319/H335 in vs. "non-hazardous" in ).
- Resolution: Cross-reference SDS with institutional guidelines and perform risk assessments for specific use cases (e.g., glovebox use for air-sensitive steps) .
Methodological Tables
Table 1. Key Physicochemical Properties of this compound
Table 2. Recommended Safety Protocols
| Hazard Mitigation | Protocol | Reference |
|---|---|---|
| Inhalation Exposure | Use fume hood; monitor Au dust levels | |
| Skin Contact | Nitrile gloves + lab coat | |
| Waste Disposal | Neutralize with NaHCO₃ before disposal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
